molecular formula C11H20 B13952147 5,5-Diethyl-3-heptyne CAS No. 61228-06-6

5,5-Diethyl-3-heptyne

Cat. No.: B13952147
CAS No.: 61228-06-6
M. Wt: 152.28 g/mol
InChI Key: DLGSMHQOACNGJW-UHFFFAOYSA-N
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Description

5,5-Diethyl-3-heptyne is an organic compound with the molecular formula C11H20. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is known for its branched structure, which includes two ethyl groups attached to the fifth carbon of the heptyne chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyl-3-heptyne can be achieved through various methods. One common approach involves the alkylation of terminal alkynes. For instance, a reaction between 3-heptyne and ethyl iodide in the presence of a strong base like sodium amide can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of alkyne synthesis, such as the use of catalytic systems and optimized reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethyl-3-heptyne undergoes various chemical reactions typical of alkynes:

    Hydrogenation: The addition of hydrogen in the presence of a catalyst like palladium on carbon can convert the triple bond to a single bond, forming 5,5-Diethylheptane.

    Halogenation: Reaction with halogens such as bromine can add across the triple bond, forming dihalides.

    Hydrohalogenation: Addition of hydrogen halides like hydrogen chloride can yield haloalkenes.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon, hydrogen gas.

    Halogenation: Bromine or chlorine in an inert solvent like carbon tetrachloride.

    Hydrohalogenation: Hydrogen chloride or hydrogen bromide in an inert solvent.

Major Products

    Hydrogenation: 5,5-Diethylheptane.

    Halogenation: 5,5-Diethyl-3,4-dibromoheptane.

    Hydrohalogenation: 5,5-Diethyl-3-chloroheptane.

Scientific Research Applications

5,5-Diethyl-3-heptyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Diethyl-3-heptyne is primarily related to its reactivity as an alkyne. The triple bond in the molecule is highly reactive, allowing it to participate in various addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-3-heptyne: Similar structure but with methyl groups instead of ethyl groups.

    3-Heptyne: Lacks the ethyl substituents, making it less branched.

    1-Heptyne: A terminal alkyne with a different reactivity profile.

Uniqueness

5,5-Diethyl-3-heptyne is unique due to its branched structure, which can influence its physical and chemical properties. The presence of ethyl groups can affect the compound’s reactivity and its interactions in various chemical environments .

Properties

CAS No.

61228-06-6

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

5,5-diethylhept-3-yne

InChI

InChI=1S/C11H20/c1-5-9-10-11(6-2,7-3)8-4/h5-8H2,1-4H3

InChI Key

DLGSMHQOACNGJW-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(CC)(CC)CC

Origin of Product

United States

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